molecular formula C10H10F3N3 B13151365 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine

Cat. No.: B13151365
M. Wt: 229.20 g/mol
InChI Key: OJQVZILNLSXRSS-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid.

    Indazole derivatives: Including other substituted indazoles with different functional groups.

Uniqueness

2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-2H-indazol-3-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-8-7(5-6)9(3-4-14)16-15-8/h1-2,5H,3-4,14H2,(H,15,16)

InChI Key

OJQVZILNLSXRSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)CCN

Origin of Product

United States

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